1-Bromo-3-methoxynaphthalen-2-ol
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Overview
Description
Preparation Methods
The synthesis of 1-Bromo-3-methoxynaphthalen-2-ol typically involves the bromination of 3-methoxynaphthalen-2-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Bromo-3-methoxynaphthalen-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction .
Scientific Research Applications
1-Bromo-3-methoxynaphthalen-2-ol is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of polycyclic aromatic hydrocarbons with biological systems.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Bromo-3-methoxynaphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Bromo-3-methoxynaphthalen-2-ol can be compared with other similar compounds, such as:
- 1-Bromo-2-methoxynaphthalene
- 2-Bromo-3-methoxynaphthalene
- 1-Bromo-4-methoxynaphthalene
These compounds share similar structural features but differ in the position of the bromine and methoxy groups, which can significantly impact their chemical reactivity and applications .
Properties
IUPAC Name |
1-bromo-3-methoxynaphthalen-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c1-14-9-6-7-4-2-3-5-8(7)10(12)11(9)13/h2-6,13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTNUNHZFJXLNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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